molecular formula C15H10Cl2N2O B13733463 4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- CAS No. 1769-20-6

4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl-

Cat. No.: B13733463
CAS No.: 1769-20-6
M. Wt: 305.2 g/mol
InChI Key: QKVFGLBRTQAHMZ-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,3-dichlorophenyl group and a methyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of 2-aminobenzamide with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired quinazolinone compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The presence of the dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures depending on the specific reaction.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, due to its ability to interfere with specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling and regulation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- can be compared with other quinazolinone derivatives, such as:

    4(3H)-Quinazolinone, 2-methyl-: Lacks the dichlorophenyl group, which may result in different biological activities and chemical reactivity.

    4(3H)-Quinazolinone, 3-phenyl-2-methyl-: Contains a phenyl group instead of a dichlorophenyl group, which can affect its binding affinity to molecular targets.

    4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-methyl-: Has a single chlorine atom on the phenyl ring, which may influence its chemical properties and biological activity. The uniqueness of 4(3H)-Quinazolinone, 3-(2,3-dichlorophenyl)-2-methyl- lies in the presence of the 2,3-dichlorophenyl group, which can enhance its binding interactions and potentially increase its efficacy in various applications.

Properties

CAS No.

1769-20-6

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C15H10Cl2N2O/c1-9-18-12-7-3-2-5-10(12)15(20)19(9)13-8-4-6-11(16)14(13)17/h2-8H,1H3

InChI Key

QKVFGLBRTQAHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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